(S)-2-(1-Aminoethyl)-3-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-Aminoethyl)-3-bromophenol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring. The compound’s chirality arises from the asymmetric carbon atom bonded to the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-3-bromophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method leverages the specificity and efficiency of biocatalysts to produce the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts due to their ability to provide high yields and enantiomeric purity. The process typically includes the expression of engineered transaminases in host cells, followed by the conversion of suitable substrates under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1-Aminoethyl)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of substituted phenols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-Aminoethyl)-3-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a chiral ligand in asymmetric synthesis and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (S)-2-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(1-Aminoethyl)-phenol: Similar in structure but lacks the bromine atom.
(S)-2-(1-Aminoethyl)-phenol: Similar but without the bromine substitution.
(S)-2-(1-Aminoethyl)-4-bromophenol: Similar but with the bromine atom at a different position.
Uniqueness
(S)-2-(1-Aminoethyl)-3-bromophenol is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can influence the compound’s interaction with enzymes and receptors, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H10BrNO |
---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
2-[(1S)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
PFHXRVCVKNKTBY-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC=C1Br)O)N |
Kanonische SMILES |
CC(C1=C(C=CC=C1Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.